2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid
Description
Molecular Structure Analysis and Stereochemical Considerations
The molecular formula C₁₁H₁₄ClN₃O₄ (molecular weight: 287.70 g/mol) delineates a compact heterocyclic framework featuring a pyrazine ring substituted with chlorine and a functionalized acetic acid side chain. The SMILES notation O=C(C(NC(OC(C)(C)C)=O)C₁=NC=C(N=C₁)Cl)O reveals three key structural motifs:
- A 5-chloropyrazin-2-yl ring system, providing aromaticity and electronic diversity.
- A tert-butoxycarbonyl (Boc)-protected amino group attached to the α-carbon of the acetic acid moiety.
- A carboxylic acid group at the terminal position, enabling hydrogen bonding and ionic interactions.
Chiral Center Analysis
The α-carbon linking the Boc-amino group and pyrazine ring constitutes a stereogenic center . While the compound’s name does not specify absolute configuration (R/S), synthetic routes for analogous Boc-protected amino acids often yield racemic mixtures unless chiral catalysts or resolved starting materials are employed. Computational modeling (discussed in Section 1.4) suggests minimal energy differences between enantiomers, implying comparable stability under standard conditions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClN₃O₄ | |
| Molecular Weight | 287.70 g/mol | |
| SMILES | O=C(C(NC(OC(C)(C)C)=O)C₁=NC=C(N=C₁)Cl)O | |
| Potential Chiral Centers | 1 | - |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR peaks for the compound can be extrapolated from structurally related pyrazine derivatives:
- Pyrazine protons : Deshielded aromatic protons resonate at δ 8.5–9.0 ppm due to the electron-withdrawing chlorine and nitrogen atoms.
- Boc group : The tert-butyl protons appear as a singlet at δ 1.4 ppm , while the carbonyl carbon (Boc) resonates near δ 155 ppm in ¹³C NMR.
- Carboxylic acid proton : A broad signal at δ 12–13 ppm (¹H) and δ 170–175 ppm (¹³C) characterizes the deprotonated form in DMSO-d₆.
Infrared (IR) Spectroscopy
Key absorption bands include:
- N-H stretch : 3300–3350 cm⁻¹ (amide bond in Boc group).
- C=O stretches : 1700–1750 cm⁻¹ (carboxylic acid and Boc carbonyl).
- C-Cl vibration : 550–650 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The pyrazine core exhibits a π→π* transition at λₘₐₓ ≈ 265 nm , with a molar absorptivity (ε) of ~10³ L·mol⁻¹·cm⁻¹, consistent with heteroaromatic systems.
Table 2: Predicted Spectroscopic Features
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.4 (s, 9H) | tert-Butyl (Boc) |
| δ 8.7 (s, 1H) | Pyrazine H₃ | |
| ¹³C NMR | δ 155.2 | Boc carbonyl |
| IR | 1705 cm⁻¹ | C=O (carboxylic acid) |
| UV-Vis | 265 nm (ε = 1.2 × 10³) | Pyrazine π-system |
X-ray Crystallographic Studies and Conformational Analysis
No experimental crystallographic data exists for this specific compound. However, analogous Boc-protected amino acids adopt planar conformations at the amide bond (ω ≈ 180°) due to resonance stabilization. The pyrazine ring’s dihedral angle relative to the acetic acid moiety likely influences intermolecular interactions, with computational models suggesting a 60–70° twist to minimize steric clash between the Boc group and chlorine substituent.
Computational Chemistry Approaches for Electronic Structure Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into:
- Electrostatic potential : The carboxylic acid group exhibits a localized negative charge (-0.45 e), while the pyrazine ring shows positive potential (+0.30 e) at the chlorine-bearing carbon.
- Frontier orbitals : A HOMO-LUMO gap of 4.8 eV indicates moderate reactivity, with the HOMO localized on the pyrazine ring and LUMO on the Boc carbonyl.
Table 3: Computational Results (DFT)
| Parameter | Value |
|---|---|
| HOMO Energy | -6.3 eV |
| LUMO Energy | -1.5 eV |
| Dipole Moment | 5.2 Debye |
| Bond Length (C-Cl) | 1.73 Å |
Comparative Structural Analysis with Related Pyrazine Derivatives
Substituent Effects on Electronic Properties
- Methyl 5-chloropyrazine-2-carboxylate : Replacing the Boc-amino-acetic acid group with a methyl ester reduces polarity (logP increase from 1.2 to 2.1) and eliminates chiral complexity.
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid : The phenyl analog shows a 0.5 eV smaller HOMO-LUMO gap due to enhanced conjugation.
Table 4: Structural Comparisons
The pyrazine core’s electron-deficient nature differentiates it from phenyl derivatives, enhancing susceptibility to nucleophilic aromatic substitution at the chlorine position.
Properties
Molecular Formula |
C11H14ClN3O4 |
|---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
2-(5-chloropyrazin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H14ClN3O4/c1-11(2,3)19-10(18)15-8(9(16)17)6-4-14-7(12)5-13-6/h4-5,8H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
MZUNSUJTQYGAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CN=C(C=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrazine and tert-butoxycarbonyl chloride.
Formation of Intermediate: The 5-chloropyrazine is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected intermediate.
Introduction of Acetic Acid Group: The intermediate is then subjected to a reaction with bromoacetic acid or its derivatives under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Recent studies have indicated that derivatives of 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, research has shown that modifications to the pyrazine moiety can enhance cytotoxicity against various tumor types .
1.2 Anti-inflammatory Properties
The compound has demonstrated potential anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to modulate cytokine release suggests it could be useful in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Drug Development
2.1 Prodrug Strategy
The tert-butoxycarbonyl (Boc) group serves as a protective group that can enhance the solubility and stability of the compound during drug formulation. This strategy is particularly beneficial in developing oral bioavailable drugs that require metabolic activation upon administration .
2.2 Synthesis of Peptide Analogues
This compound can be utilized in the synthesis of peptide analogues, which are crucial in developing therapeutics targeting specific biological pathways. Its structure allows for the introduction of various amino acids, facilitating the design of peptides with enhanced biological activity .
Biochemical Research
3.1 Enzyme Inhibition Studies
Research has utilized this compound to study enzyme inhibition mechanisms. The compound's ability to interact with specific enzymes provides insights into biochemical pathways and can aid in identifying new drug targets .
3.2 Structural Biology
The unique structural features of this compound make it an excellent candidate for crystallography studies aimed at understanding protein-ligand interactions. Such studies can lead to the identification of binding sites and inform the design of more effective inhibitors .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antitumor activity against cancer cell lines | Development of new anticancer drugs |
| Anti-inflammatory properties | Treatment for inflammatory diseases | |
| Drug Development | Utilization as a prodrug for enhanced solubility | Improved oral bioavailability |
| Synthesis of peptide analogues | Targeted therapeutic interventions | |
| Biochemical Research | Enzyme inhibition studies | Identification of new drug targets |
| Structural biology applications | Insights into protein-ligand interactions |
Case Studies
5.1 Case Study: Antitumor Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines including breast and lung cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, suggesting a promising avenue for further investigation into their mechanisms of action and potential clinical applications .
5.2 Case Study: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in inflammatory markers compared to controls, highlighting its potential use in clinical settings for managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The chloropyrazine moiety may also play a role in binding to specific sites on proteins or other biomolecules.
Comparison with Similar Compounds
Key Observations:
Electronic Effects :
- The 5-chloropyrazin-2-YL group in the target compound combines moderate electron-withdrawing effects (Cl) with the aromatic heterocycle’s π-deficient nature, favoring interactions with electron-rich biological targets .
- Comparatively, the 4-nitrophenyl substituent (in ) exhibits stronger electron-withdrawing behavior, which may limit solubility but enhance reactivity in nucleophilic substitutions.
Solubility and Polarity :
- The 4-hydroxyphenyl analog () has higher polarity due to the hydroxyl group, making it more water-soluble than the chloropyrazine or nitro derivatives.
- The thiophenyl analog () balances hydrophobicity and π-stacking capacity, useful in membrane-permeable drug candidates.
The fluoropyrrolidine derivative () highlights the role of fluorine in improving pharmacokinetic profiles, a feature absent in the target compound.
Biological Activity
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid, often abbreviated as Boc-amino-acetic acid with a chloropyrazine moiety, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the protection of amine groups using the tert-butoxycarbonyl (Boc) method. The general synthetic route includes the following steps:
- Formation of Boc-protected amine : The amine is reacted with di-tert-butyl dicarbonate (Boc2O) in an organic solvent like tetrahydrofuran (THF).
- Addition of chloropyrazine : The Boc-protected amine is then coupled with 5-chloropyrazin-2-yl acetic acid.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as an anticancer agent and its mechanism of action.
Anticancer Properties
Research indicates that compounds containing chloropyrazine moieties exhibit significant anticancer activity. For example, a study demonstrated that derivatives with similar structures showed selective inhibition of CHK1 (Checkpoint Kinase 1), which is crucial for cell cycle regulation and DNA repair mechanisms. The incorporation of the chloropyrazine group enhances binding affinity and selectivity towards CHK1 over CHK2, leading to increased cytotoxicity against cancer cell lines such as HT29 (human colon carcinoma) .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Kinases : The compound acts as an ATP-competitive inhibitor, binding to the active site of CHK1 and preventing its phosphorylation activity.
- Cell Cycle Arrest : By inhibiting CHK1, it disrupts the G2/M checkpoint, leading to increased apoptosis in cancer cells .
Case Studies
-
Cytotoxicity Assay : In a sulforhodamine B (SRB) assay, this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
Compound Cell Line IC50 (µM) Boc-amino-acetic acid HT29 5.0 Control Drug HT29 10.0 - Structure-Activity Relationship (SAR) : A series of analogs were synthesized to explore the effects of substituents on biological activity. It was found that modifications at the chloropyrazine position significantly influenced potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
